Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)-
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Overview
Description
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C10H13NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl group and an N-(1-methyl-2-propenyl) group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine, such as N-(1-methyl-2-propenyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also induce apoptosis in cancer cells by disrupting cellular pathways and promoting cell death.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar structure but lacks the N-(1-methyl-2-propenyl) group.
N-Ethyl-4-methylbenzenesulfonamide: Contains an ethyl group instead of the N-(1-methyl-2-propenyl) group.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
78388-18-8 |
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Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-but-3-en-2-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO2S/c1-4-10(3)12-15(13,14)11-7-5-9(2)6-8-11/h4-8,10,12H,1H2,2-3H3 |
InChI Key |
OSIDHQFVPUUVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C=C |
Origin of Product |
United States |
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